molecular formula C4H7N3 B1311322 1-Methyl-1H-imidazol-4-amine CAS No. 79578-98-6

1-Methyl-1H-imidazol-4-amine

Cat. No. B1311322
CAS RN: 79578-98-6
M. Wt: 97.12 g/mol
InChI Key: JABBOSBXQIXTPB-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazol-4-amine is a heterocyclic compound . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular formula of 1-Methyl-1H-imidazol-4-amine is C4H7N3 . It has an average mass of 97.118 Da and a monoisotopic mass of 97.063995 Da .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

1-Methyl-1H-imidazol-4-amine has a density of 1.2±0.1 g/cm3, a boiling point of 323.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.5±3.0 kJ/mol and a flash point of 149.1±20.4 °C .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

1-Methyl-1H-imidazol-4-amine is utilized in synthesizing pharmaceutical intermediates. For instance, Zhou et al. (2018) reported a practical synthetic route to an important pharmaceutical intermediate involving cyclisation, hydrolysis, and methylation processes. They focused on producing 1-methyl-4-phenyl-1H-imidazol-2-amine and achieved a total yield of 27.4% (Zhou et al., 2018).

Antifungal Applications

Setzu et al. (2002) explored the antifungal properties of N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives, indicating their potential as a new class of antifungal agents. They synthesized various analogues, showing fungal growth inhibition activity and cellular selectivity (Setzu et al., 2002).

Supramolecular Assembly and Chemical Structures

Cheruzel et al. (2005) studied the self-assembly of a derivative of 1-methyl-1H-imidazol-4-amine, leading to a supramolecular structure with unique properties. They observed bundled antiparallel imidazole-boric acid helices and boric acid-filled one-dimensional channels (Cheruzel et al., 2005).

Role in Epoxy Resins and Advanced Applications

A study by Chiang and Hsieh (2008) involved using derivatives of 1-methyl-1H-imidazol-4-amine in UV-curable epoxide resins. They examined the effects on UV/thermal conversions, thermal properties, and adhesion strengths, indicating its potential in opto-electronic applications (Chiang & Hsieh, 2008).

Green Synthesis and Environmental Applications

Shirole et al. (2017) presented an environmentally friendly protocol for synthesizing variously substituted imidazole derivatives. They used a multicomponent condensation approach, highlighting the method's utility in green chemistry (Shirole et al., 2017).

Computational Studies and Drug Design

Aayisha et al. (2019) conducted computational studies on a molecule related to 1-methyl-1H-imidazol-4-amine. They used DFT, molecular docking, and experimental techniques to investigate the molecule's structure and potential biological activity, particularly in hypertension treatment (Aayisha et al., 2019).

Catalytic Applications and Chemical Synthesis

Geng et al. (2022) developed a synthesis method for 1H-imidazoles using aryl methyl ketones and primary amines, demonstrating the catalytic potential of derivatives of 1-methyl-1H-imidazol-4-amine in chemical synthesis (Geng et al., 2022).

Safety and Hazards

1-Methyl-1H-imidazol-4-amine causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

1-methylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-7-2-4(5)6-3-7/h2-3H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABBOSBXQIXTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447515
Record name 1-METHYL-1H-IMIDAZOL-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazol-4-amine

CAS RN

79578-98-6
Record name 1-METHYL-1H-IMIDAZOL-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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